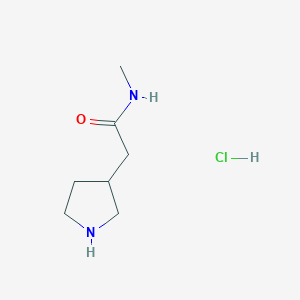

N-Methyl-2-(3-pyrrolidinyl)acetamide hydrochloride

Description

Chemical Identity and Nomenclature

This compound belongs to a well-defined class of pyrrolidine derivatives characterized by specific stereochemical configurations and distinct molecular properties. The compound exists in multiple stereoisomeric forms, with the most commonly studied variants being the (R) and (S) enantiomers, each possessing unique Chemical Abstracts Service registry numbers and distinct biological activities.

The molecular formula for this compound is C₇H₁₅ClN₂O, with a molecular weight of 178.66 grams per mole. The International Union of Pure and Applied Chemistry nomenclature for this compound follows the systematic naming convention: N-methyl-N-[(3R)-pyrrolidin-3-yl]acetamide hydrochloride for the R-enantiomer and N-methyl-N-[(3S)-pyrrolidin-3-yl]acetamide hydrochloride for the S-enantiomer. Alternative nomenclature systems have been employed across different databases and research publications, including variations such as acetamide, N-methyl-N-(3R)-3-pyrrolidinyl-, hydrochloride and N-methyl-N-pyrrolidin-3-yl-acetamide hydrochloride.

The Simplified Molecular Input Line Entry System representation for the R-enantiomer is CC(=O)N(C)[C@@H]1CCNC1.Cl, while the International Chemical Identifier key is DZPRWZNOJJPSLX-OGFXRTJISA-N for the R-form and DZPRWZNOJJPSLX-UHFFFAOYSA-N for the racemic mixture. The compound demonstrates characteristic spectroscopic properties, with Nuclear Magnetic Resonance data showing distinctive chemical shifts corresponding to the pyrrolidine ring protons, the acetyl methyl group, and the N-methyl substituent.

| Property | R-Enantiomer | S-Enantiomer | Racemic Form |

|---|---|---|---|

| Chemical Abstracts Service Number | 1788036-25-8 | 1215264-39-3 | 1624261-23-9 |

| Molecular Formula | C₇H₁₅ClN₂O | C₇H₁₅ClN₂O | C₇H₁₅ClN₂O |

| Molecular Weight | 178.66 g/mol | 178.66 g/mol | 178.66 g/mol |

| International Chemical Identifier Key | DZPRWZNOJJPSLX-OGFXRTJISA-N | DZPRWZNOJJPSLX-QWWYNWLFSA-N | DZPRWZNOJJPSLX-UHFFFAOYSA-N |

Historical Development and Discovery

The development of this compound emerged from extensive research into pyrrolidine-based compounds and their biological activities, with significant contributions from multiple research groups investigating five-membered nitrogen heterocycles. The systematic study of pyrrolidine derivatives gained momentum in the latter half of the twentieth century, driven by recognition of their potential as pharmaceutical intermediates and biologically active compounds.

Early research into pyrrolidine chemistry was motivated by the prevalence of this heterocyclic scaffold in natural products, including numerous alkaloids with diverse biological activities. Natural compounds such as nicotine, hygrine, and various plant alkaloids demonstrated the therapeutic potential of pyrrolidine-containing structures, leading researchers to explore synthetic modifications and derivatives. The specific development of N-methyl pyrrolidine acetamides represents a targeted approach to optimize the pharmacological properties of these natural scaffolds while maintaining their beneficial characteristics.

Patent literature from the early twenty-first century indicates substantial industrial and academic interest in pyrrolidine acetamide derivatives. Chinese patent CN109851542A, filed in 2019, describes synthetic methods for (S)-N-methyl-N-(pyrrolidin-3-yl)acetamide dihydrochloride, indicating ongoing commercial development and optimization of these compounds. The patent literature reveals sophisticated synthetic approaches involving multiple reaction steps, including cyclization reactions, methylation processes, and salt formation procedures designed to enhance compound stability and bioavailability.

Research publications from pharmaceutical companies and academic institutions have consistently highlighted the importance of stereochemical control in pyrrolidine acetamide synthesis. Studies have demonstrated that different stereoisomers of these compounds can exhibit dramatically different biological activities, with some showing complete reversal of pharmacological effects between enantiomers. This discovery prompted intensive investigation into stereoselective synthetic methods and the development of efficient chiral separation techniques for obtaining enantiopure compounds.

Significance in Heterocyclic Chemistry

This compound exemplifies the broader significance of five-membered nitrogen heterocycles in modern pharmaceutical chemistry and drug discovery. The pyrrolidine scaffold represents one of the most important structural motifs in medicinal chemistry, appearing in thirty-seven drugs approved by the United States Food and Drug Administration and ranking first among the most common five-membered non-aromatic nitrogen heterocycles.

The three-dimensional characteristics of the pyrrolidine ring system contribute significantly to its utility in drug design. Unlike planar aromatic heterocycles, pyrrolidine adopts a non-planar conformation that provides enhanced three-dimensional coverage and improved interaction with biological targets. The phenomenon of pseudorotation allows the pyrrolidine ring to adopt multiple conformations, providing flexibility in molecular recognition while maintaining structural integrity. This conformational flexibility, combined with the sp³-hybridization of the ring carbons, enables efficient exploration of pharmacophore space and contributes to improved drug-like properties.

Statistical analysis of natural product databases reveals that seventy percent of scaffolds in natural products are non-flat structures, with pyrrolidine representing a significant portion of these three-dimensional frameworks. This prevalence in nature underscores the evolutionary optimization of pyrrolidine-containing compounds for biological activity and validates the strategic use of this scaffold in synthetic drug development.

The stereochemical properties of this compound demonstrate the critical importance of chirality in heterocyclic chemistry. Research has shown that the absolute stereochemical preference for acetamide pyrrolidines is opposite to that of related carboxamide series, highlighting the subtle but crucial effects of structural modifications on biological activity. The (3S,4R) configuration has been identified as optimal for certain biological activities, while the opposite configuration may show reduced or completely different effects.

Modern applications of this compound class extend beyond traditional pharmaceutical uses to include roles as organocatalysts, chiral ligands for transition metal complexes, and building blocks for complex natural product synthesis. The ability to functionalize the pyrrolidine ring at multiple positions provides numerous opportunities for structural modification and optimization, making these compounds valuable tools for medicinal chemists and synthetic organic chemists alike.

| Biological Application | Stereochemical Requirement | Activity Profile |

|---|---|---|

| Antimalarial Activity | (3S,4R) Configuration | IC₅₀ values in nanomolar range |

| Central Nervous System Targets | Variable depending on specific target | Enhanced selectivity with specific substitution patterns |

| Enzyme Inhibition | Stereospecific requirements | Improved potency with optimized stereochemistry |

The continued development of this compound and related compounds reflects the ongoing evolution of heterocyclic chemistry toward more sophisticated, three-dimensional molecular architectures that can address complex biological targets with enhanced selectivity and reduced side effects.

Properties

IUPAC Name |

N-methyl-2-pyrrolidin-3-ylacetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O.ClH/c1-8-7(10)4-6-2-3-9-5-6;/h6,9H,2-5H2,1H3,(H,8,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUKNSWPRAZTOAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CC1CCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1609402-95-0 | |

| Record name | 3-Pyrrolidineacetamide, N-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1609402-95-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthesis of N-Methylpyrrolidine Intermediate

The key intermediate in the preparation of N-Methyl-2-(3-pyrrolidinyl)acetamide hydrochloride is N-methylpyrrolidine, which can be synthesized efficiently by the following method:

- Method : Catalytic nucleophilic substitution of 1,4-dichlorobutane with methylamine in the presence of potassium iodide catalyst.

- Solvent System : Use of ether solvents such as diglyme or anisole, which form hydrogen bonds with methylamine and have boiling points higher than the azeotropic point of methylamine-water mixtures. This improves methylamine solubility and reaction efficiency.

- Reaction Conditions :

- Molar ratio of 1,4-dichlorobutane to methylamine: approximately 1:3.5–4.5.

- Potassium iodide catalyst ratio: 2.5–6 mol% relative to 1,4-dichlorobutane.

- Reaction temperature: 100–120 °C.

- Reaction time: 3–8 hours.

- Pressure: Atmospheric (normal pressure).

- Post-Reaction Processing :

- After reaction, alkali (e.g., sodium hydroxide) is added to adjust pH to 12–13.

- Distillation is performed to separate methylamine-water azeotrope, N-methylpyrrolidine, water, and solvent fractions.

- Yield and Purity :

- Yield: >88%

- Purity: >99%

This method is industrially advantageous due to simple raw materials, mild conditions, and no need for high-pressure equipment.

Preparation of (S)-N-Methyl-2-chloroethylpyrrolidine as a Key Intermediate

Another important intermediate related to the pyrrolidine moiety is (S)-N-methyl-2-chloroethylpyrrolidine, synthesized by:

- Step 1: Formation of Tartrate Salt

- Levotartaric acid is dissolved in methyl alcohol and cooled to 0–10 °C.

- N-methyl-2-aminoethyl tetramethyleneimine is added dropwise over 10 minutes to 1 hour, maintaining temperature at 0–10 °C.

- The reaction mixture is stirred for 3–12 hours (typically 6 hours).

- The resulting (S)-N-methyl-2-chloroethylpyrrolidine tartrate is isolated by centrifugation.

- Step 2: Free Base Formation

- The tartrate salt is dissolved in water.

- Sodium hydroxide (30% aqueous) is added to raise pH to 10–11, keeping temperature below 30 °C.

- Chloroform extraction is performed three times to isolate the organic phase.

- The chloroform is removed under vacuum to yield (S)-N-methyl-2-chloroethylpyrrolidine.

- Reaction Parameters :

- Molar ratio of levotartaric acid to amine: ~1.3:1.

- Mass ratio of methyl alcohol to amine: ~5:1.

- Yield: 75.1%

- Purity (GC): 99.12%

- Optical activity: 94.7° (in chloroform).

This method provides optically active intermediate crucial for further functionalization.

Formation of this compound

The final step involves acetamide formation and hydrochloride salt preparation:

- Amide Formation :

- The N-methylpyrrolidine intermediate is reacted with acylating agents such as acetyl chloride or derivatives (e.g., propionyl chloride, pentanoyl chloride) under controlled conditions.

- For example, reaction of 2-(7-methoxynaphth-1-yl)ethylamine with methyl (-2-oxo-pyrrolidin-1-yl)acetate at 80 °C for 3 hours yields related amide compounds.

- Salt Formation :

- The free base product is dissolved in acetone.

- Hydrogen chloride gas is bubbled through the solution.

- Evaporation and recrystallization in absolute alcohol yield the hydrochloride salt.

This approach is adaptable for this compound synthesis by substituting appropriate amines and acylating agents.

Summary Table of Key Preparation Parameters

| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|

| N-Methylpyrrolidine synthesis | 1,4-Dichlorobutane, methylamine, KI, diglyme/anisole | 100–120 | 3–8 | >88 | >99 | Normal pressure, pH adjustment post reaction |

| (S)-N-Methyl-2-chloroethylpyrrolidine tartrate formation | Levotartaric acid, N-methyl-2-aminoethyl tetramethyleneimine, MeOH | 0–10 | 6 | 75.1 | 99.12 (GC) | Optical activity 94.7° |

| Free base isolation | NaOH, chloroform extraction | <30 | — | — | — | pH 10–11, multiple extractions |

| Amide formation & salt prep | Acyl chloride, N-methylpyrrolidine, HCl gas | ~80 (amide formation) | 3 | — | — | Recrystallization in alcohol |

Research Findings and Analysis

- The use of ether solvents with high boiling points and hydrogen bonding capability significantly enhances methylamine solubility, increasing reaction efficiency and yield in N-methylpyrrolidine synthesis.

- Potassium iodide catalysis lowers activation energy and accelerates nucleophilic substitution, allowing reactions at atmospheric pressure and moderate temperatures, which is cost-effective for scale-up.

- Optical resolution using levotartaric acid ensures high enantiomeric purity of intermediates, critical for pharmaceutical applications.

- The final hydrochloride salt formation via hydrogen chloride gas bubbling is a standard, reproducible method to obtain stable crystalline products suitable for handling and formulation.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-2-(3-pyrrolidinyl)acetamide hydrochloride can undergo several types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-methyl-2-(3-pyrrolidinyl)acetic acid, while reduction could produce N-methyl-2-(3-pyrrolidinyl)ethanol.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : The compound serves as a crucial building block in the synthesis of more complex molecules. Its unique structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution reactions .

- Reagent in Organic Reactions : It is utilized as a reagent in several organic reactions, facilitating the formation of derivatives that are essential for further chemical research .

Biology

- Biological Activity Studies : Research has focused on the compound's potential biological activities, including its interactions with enzymes and receptors. These interactions may modulate cellular processes, making it a candidate for studying biochemical pathways .

- Cellular Mechanisms : Investigations into how N-Methyl-2-(3-pyrrolidinyl)acetamide hydrochloride affects cellular mechanisms are ongoing, with implications for understanding diseases at a molecular level .

Medicine

- Therapeutic Applications : There is growing interest in exploring its therapeutic potential. Preliminary studies suggest it may have applications in drug development for treating various conditions, including central nervous system disorders .

- CNS Research : The compound's structural similarities to known CNS-active agents position it as a candidate for further investigation into anti-seizure and analgesic properties .

Mechanism of Action

The mechanism of action of N-Methyl-2-(3-pyrrolidinyl)acetamide hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares N-methyl-2-(3-pyrrolidinyl)acetamide hydrochloride with analogous acetamide derivatives, focusing on structural features, synthesis, and applications.

Structural and Functional Analysis

Core Backbone

- Piperidine Analogues : Piperidine’s six-membered ring offers different steric and electronic properties, which may alter bioavailability or metabolic stability compared to pyrrolidine .

Functional Groups

- Hydrochloride Salt : Enhances water solubility, critical for in vitro assays or parenteral formulations. This contrasts with neutral analogues like alachlor, which prioritize lipophilicity for herbicidal activity .

- Methyl vs. Aromatic Substituents : The methyl group in the target compound reduces steric hindrance compared to bulky aryl groups in tofenacin or alachlor, possibly favoring interactions with compact enzyme active sites .

Pharmacological and Industrial Relevance

- Alachlor : Highlights the agrochemical utility of chloroacetamides, underscoring the diversity of applications within this chemical class .

Biological Activity

N-Methyl-2-(3-pyrrolidinyl)acetamide hydrochloride is a chemical compound with significant potential in various biological applications. Its unique structure, characterized by a pyrrolidine ring and an acetamide group, allows it to interact with biological macromolecules, influencing cellular processes and pathways. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula : C7H14N2O·ClH

- Molecular Weight : 174.66 g/mol

- Structure : Contains a pyrrolidine ring and an acetamide moiety.

This compound exerts its biological effects primarily through interactions with specific receptors and enzymes. It may modulate the activity of various biochemical pathways by binding to molecular targets within cells. The exact mechanisms depend on the context of its application and the specific biological systems involved.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has been evaluated for its effectiveness against several pathogens, demonstrating significant inhibitory effects:

- Minimum Inhibitory Concentration (MIC) : The compound showed promising results with MIC values indicating strong antibacterial activity against strains like Staphylococcus aureus and Staphylococcus epidermidis.

- Mechanism : Its antimicrobial action may involve disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways .

Anticancer Potential

The compound has also been investigated for its anticancer properties:

- Cell Lines Tested : In vitro studies utilized human lung adenocarcinoma (A549) cells to assess cytotoxicity.

- Results : Certain derivatives exhibited potent anticancer activity, reducing cell viability significantly compared to controls. For instance, modifications in the chemical structure led to varying degrees of cytotoxicity, with some compounds showing enhanced activity against cancer cells while sparing normal cells .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Notable Activity |

|---|---|---|

| N-Methyl-2-(2-pyrrolidinyl)acetamide | Similar pyrrolidine structure | Moderate antimicrobial activity |

| N-Methyl-2-(4-pyrrolidinyl)acetamide | Similar pyrrolidine structure | Limited anticancer effects |

| N-Methyl-2-(3-piperidinyl)acetamide | Piperidine instead of pyrrolidine | Different binding affinity |

This compound stands out due to its unique structural configuration that imparts distinct biological activities compared to its analogs .

Case Studies and Research Findings

- Antimicrobial Study : A study evaluated the compound's efficacy against multidrug-resistant Staphylococcus aureus, revealing that it could inhibit biofilm formation and reduce bacterial load significantly in vitro .

- Anticancer Research : Another investigation focused on the compound's derivatives, demonstrating that modifications could enhance anticancer efficacy against A549 cells while minimizing toxicity to non-cancerous cells. The study established a correlation between structural changes and biological activity, paving the way for future drug development .

Q & A

Q. What are the recommended methods for synthesizing N-Methyl-2-(3-pyrrolidinyl)acetamide hydrochloride with high purity?

- Methodological Answer : The synthesis typically involves acylation of the pyrrolidine amine group. A common approach is coupling 3-pyrrolidinylmethylamine with methyl chloroacetate, followed by HCl salt formation. Carbodiimide-mediated coupling (e.g., EDC/HCl or DCC) can optimize yield and purity, as seen in analogous acetamide syntheses . Purification via silica gel chromatography (ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures is recommended. Reaction monitoring with TLC (Rf ~0.3 in 1:1 EtOAc/hexane) ensures intermediate formation .

Q. How can researchers characterize the structural integrity of this compound using spectroscopic methods?

- Methodological Answer :

- NMR :

- ¹H NMR (DMSO-d6): δ 3.2–3.4 (m, pyrrolidine protons), 2.9–3.1 (s, N-CH3), 2.7–2.9 (m, CH2CO), 1.6–2.1 (m, pyrrolidine ring protons).

- ¹³C NMR : Peaks at ~170 ppm (amide C=O), 50–60 ppm (N-CH3 and pyrrolidine carbons) .

- FT-IR : Confirm amide bond presence via stretches at ~1650 cm⁻¹ (C=O) and ~1550 cm⁻¹ (N-H bending) .

- HPLC-MS : Use a C18 column (acetonitrile/0.1% formic acid gradient) with ESI+ detection; expected [M+H]+ ~189 .

Q. What analytical techniques are suitable for quantifying this compound in complex biological matrices?

- Methodological Answer :

- LC-MS/MS : Employ a triple quadrupole system with MRM transitions (e.g., m/z 189 → 142 for quantification). Protein precipitation (acetonitrile) or SPE (C18 cartridges) effectively extracts the compound from plasma .

- UV-Vis Detection : Less sensitive but viable at λ ~210 nm in PBS buffer (pH 7.4) for in vitro studies .

Advanced Research Questions

Q. What strategies are effective in resolving enantiomeric forms of this compound?

- Methodological Answer :

- Chiral Chromatography : Use a Chiralpak AD-H column (n-hexane/isopropanol 80:20, 1 mL/min) to separate enantiomers. Retention times vary by 2–4 minutes .

- Enzymatic Resolution : Lipase-mediated kinetic resolution (e.g., Candida antarctica lipase B) in tert-butanol selectively acylates one enantiomer .

- Circular Dichroism : Confirm enantiopurity with CD spectra (λ ~200–250 nm; Δε ~±2.5 L·mol⁻¹·cm⁻¹) .

Q. How can researchers address discrepancies in biological activity data for this compound across different studies?

- Methodological Answer :

- Control for Solubility : Use standardized DMSO stocks (<0.1% final concentration) to avoid solvent-induced artifacts. Confirm solubility in PBS via nephelometry .

- Receptor Binding Assays : Perform competitive binding studies (e.g., radioligand displacement for σ receptors) with strict pH control (7.4 ± 0.1) .

- Meta-Analysis : Apply ANOVA to compare EC50 values across studies, accounting for variables like cell line (HEK293 vs. SH-SY5Y) and incubation time .

Q. What in vitro models are appropriate for evaluating the neuropharmacological activity of this compound?

- Methodological Answer :

- Primary Neuronal Cultures : Rat cortical neurons (DIV 7–10) treated with 1–100 μM compound; assess Ca²⁺ flux via Fluo-4 AM .

- Neuroprotection Assays : Expose SH-SY5Y cells to oxidative stress (H2O2, 200 μM), then measure viability (MTT assay) after 24-hour pre-treatment .

- Patch-Clamp Electrophysiology : Study NMDA receptor modulation in transfected HEK293 cells (holding potential −60 mV; 100 μM glycine co-application) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.